1-(Trimethylsilyl)undeca-1,5-dien-3-ol
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Overview
Description
1-(Trimethylsilyl)undeca-1,5-dien-3-ol is an organic compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecadienol backbone. This compound is notable for its unique structure, which includes both a hydroxyl group and conjugated diene system, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
The synthesis of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecadienol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Catalysts such as pyridine or imidazole are often employed to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)undeca-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Addition Reactions: The conjugated diene system allows for electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form halogenated products.
Scientific Research Applications
1-(Trimethylsilyl)undeca-1,5-dien-3-ol finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(Trimethylsilyl)undeca-1,5-dien-3-ol can be compared with other similar compounds, such as:
1-(Trimethylsilyl)undeca-1,5-dien-3-one: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
1-(Trimethylsilyl)undeca-1,5-dien-3-amine: The presence of an amine group imparts different chemical properties and potential biological activities.
1-(Trimethylsilyl)undeca-1,5-dien-3-thiol: The thiol group introduces sulfur chemistry, making it useful in the synthesis of sulfur-containing compounds.
Properties
CAS No. |
115418-86-5 |
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Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
1-trimethylsilylundeca-1,5-dien-3-ol |
InChI |
InChI=1S/C14H28OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h9-10,12-15H,5-8,11H2,1-4H3 |
InChI Key |
SATKSTCSUAONPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C=C[Si](C)(C)C)O |
Origin of Product |
United States |
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